(2-Ethoxy-4-methylpyridin-3-yl)boronic acid
CAS No.: 1309982-61-3
Cat. No.: VC0089044
Molecular Formula: C8H12BNO3
Molecular Weight: 180.998
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309982-61-3 |
|---|---|
| Molecular Formula | C8H12BNO3 |
| Molecular Weight | 180.998 |
| IUPAC Name | (2-ethoxy-4-methylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 |
| Standard InChI Key | RXEMDUDOXFSVOJ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CN=C1OCC)C)(O)O |
Introduction
Physical and Chemical Properties
Identification and Structural Information
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is uniquely identified by several parameters that facilitate its recognition and characterization in research settings. The compound is assigned the CAS number 1309982-61-3, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C₈H₁₂BNO₃, with a calculated molecular weight of approximately 180.998 g/mol.
The structure of this compound features a pyridine ring as the core scaffold, with three distinct functional groups attached at specific positions. The detailed identification parameters are presented in Table 1, providing comprehensive information for researchers working with this compound:
| Parameter | Value |
|---|---|
| CAS Number | 1309982-61-3 |
| Molecular Formula | C₈H₁₂BNO₃ |
| Molecular Weight | 180.998 g/mol |
| IUPAC Name | (2-ethoxy-4-methylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 |
| Standard InChIKey | RXEMDUDOXFSVOJ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CN=C1OCC)C)(O)O |
This comprehensive identification information ensures that researchers can accurately reference and work with the compound across different contexts and applications .
Chemical Structure and Reactivity
The chemical structure of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid confers distinct reactivity patterns that make it valuable in organic synthesis. The pyridine ring serves as the core structure, with the nitrogen atom contributing to the compound's basicity and providing a site for potential coordination with metals or hydrogen bonding. The ethoxy group at position 2 influences the electron distribution within the pyridine ring and may participate in hydrogen bonding through its oxygen atom.
The methyl group at position 4 contributes electron density to the ring through inductive effects, which can impact the reactivity at the boronic acid position. The boronic acid group at position 3 is the most reactive feature of the molecule, containing a trivalent boron atom bonded to two hydroxyl groups and one carbon atom from the pyridine ring. This arrangement allows it to act as a Lewis acid, capable of accepting electron pairs from nucleophiles.
The boronic acid functional group readily participates in transmetalation reactions with transition metals, particularly palladium, which is crucial for its utility in cross-coupling reactions. Additionally, the hydroxyl groups of the boronic acid can engage in hydrogen bonding, affecting the compound's solubility in various solvents and potentially its interactions with biological targets.
Synthesis Methods
General Synthetic Approaches
Applications in Organic Synthesis
Cross-Coupling Reactions
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid is particularly valuable in cross-coupling reactions, especially the Suzuki-Miyaura coupling, which is used for forming carbon-carbon bonds. This Nobel Prize-winning reaction allows for the connection of the (2-ethoxy-4-methylpyridin-3-yl) moiety to various aryl or vinyl halides or triflates, enabling the construction of complex molecular frameworks.
In a typical Suzuki-Miyaura coupling involving this boronic acid, the reaction proceeds through several steps:
-
Oxidative addition of the palladium catalyst to an aryl or vinyl halide
-
Transmetalation with the activated (2-Ethoxy-4-methylpyridin-3-yl)boronic acid
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Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst
The mild reaction conditions, tolerance of various functional groups, and high yields associated with this coupling reaction make it a preferred method for introducing the (2-ethoxy-4-methylpyridin-3-yl) group into target molecules. This capability is particularly important in the synthesis of pharmaceuticals, natural product analogs, and materials with specific electronic or optical properties.
The presence of the ethoxy and methyl substituents on the pyridine ring may influence the electronic properties of the boronic acid, potentially affecting its reactivity in coupling reactions. These substituents could enhance the nucleophilicity of the carbon-boron bond, facilitating the transmetalation step in the catalytic cycle.
Other Synthetic Applications
Beyond cross-coupling reactions, boronic acids like (2-Ethoxy-4-methylpyridin-3-yl)boronic acid can participate in a diverse array of chemical transformations that leverage their unique reactivity. These include Chan-Lam coupling reactions for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. In these processes, the boronic acid reacts with amines, alcohols, or thiols in the presence of a copper catalyst to form the corresponding products.
The Petasis reaction represents another important application, where the boronic acid reacts with an amine and an aldehyde to form amino alcohols through a multicomponent reaction. This transformation is valuable for the synthesis of complex nitrogen-containing compounds with defined stereochemistry.
Additionally, (2-Ethoxy-4-methylpyridin-3-yl)boronic acid can undergo oxidation to form the corresponding hydroxypyridine derivative. This oxidation, typically performed with hydrogen peroxide or other peroxide reagents, replaces the boronic acid group with a hydroxyl group, providing access to hydroxylated pyridine derivatives that may have interesting biological properties.
The formation of boronate complexes with diols and other nucleophiles represents yet another application, potentially useful in sensing applications or in the development of controlled-release systems. The reversible nature of these interactions makes them particularly valuable in contexts where stimuli-responsive behavior is desired.
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